(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-(4-propan-2-yloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(2)21-17-11-9-16(10-12-17)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWSFDKCRYQBKJ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Method
The most efficient pathway involves condensation of benzaldehyde with malonic acid under acidic conditions:
Reaction Scheme
$$ \text{C}6\text{H}5\text{CHO} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{pyridine, }\beta\text{-alanine}} \text{C}6\text{H}5\text{CH=CHCOOH} + \text{CO}2 + \text{H}2\text{O} $$
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | β-alanine (5 mol%) |
| Solvent | Pyridine |
| Temperature | 80°C |
| Reaction Time | 6-8 hours |
| Yield | 82-85% |
The (E)-configuration is maintained through careful control of reaction kinetics, with microwave-assisted synthesis reducing isomerization risks.
Preparation of 4-(Propan-2-yloxy)aniline
Two-Step Synthesis from 4-Nitrophenol
Step 1: O-Alkylation
$$ \text{4-O}2\text{N-C}6\text{H}4\text{OH} + (\text{CH}3)2\text{CHI} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{4-O}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)2 $$
Key Parameters
Step 2: Nitro Group Reduction
$$ \text{4-O}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)2 \xrightarrow{\text{H}2 (\text{50 psi}), \text{Pd/C (10%)}} \text{4-H}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)_2 $$
Optimization Data
| Catalyst Loading | Pressure | Time | Yield |
|---|---|---|---|
| 5% Pd/C | 40 psi | 4 hr | 88% |
| 10% Pd/C | 50 psi | 2.5 hr | 95% |
| Raney Ni | 60 psi | 6 hr | 78% |
Amide Bond Formation Strategies
Acid Chloride Method
Conversion of cinnamic acid to its corresponding chloride followed by amine coupling:
Step 1: Acid Chloride Formation
$$ \text{C}6\text{H}5\text{CH=CHCOOH} + \text{SOCl}2 \xrightarrow{\text{DMF (cat)}} \text{C}6\text{H}_5\text{CH=CHCOCl} $$
Critical Parameters
- Reagent: Thionyl chloride (3 eq)
- Catalyst: DMF (0.1 eq)
- Temperature: 0°C → RT
- Time: 3 hours
- Yield: 97%
Step 2: Schotten-Baumann Reaction
$$ \text{C}6\text{H}5\text{CH=CHCOCl} + \text{4-H}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)_2 \xrightarrow{\text{NaOH (aq), THF}} \text{Target Compound} $$
Reaction Optimization
| Base | Solvent System | Temp | Yield | Purity |
|---|---|---|---|---|
| 2M NaOH | THF/H₂O (3:1) | 0°C | 83% | 98.2% |
| NaHCO₃ | DCM/H₂O (2:1) | RT | 76% | 96.8% |
| Et₃N | Anhydrous DCM | -5°C | 89% | 99.1% |
Alternative Synthetic Pathways
Microwave-Assisted One-Pot Synthesis
Combining Knoevenagel condensation with in situ amidation:
Reaction Conditions
$$ \text{C}6\text{H}5\text{CHO} + \text{CH}2(\text{COOEt})2 + \text{4-H}2\text{N-C}6\text{H}4\text{OCH}(\text{CH}3)_2 \xrightarrow{\text{MW, 100W}} $$
Comparative Data
| Method | Time | Yield | Energy Consumption |
|---|---|---|---|
| Conventional | 14 hr | 68% | 2.4 kWh |
| Microwave | 25 min | 79% | 0.8 kWh |
| Ultrasound | 3 hr | 72% | 1.2 kWh |
Crystallization and Polymorph Control
Post-synthetic processing significantly impacts physicochemical properties:
Solvent Screening Results
| Solvent System | Crystal Habit | Melting Point | Solubility (mg/mL) |
|---|---|---|---|
| Ethanol/Water | Needles | 148-150°C | 12.4 |
| Acetone/Hexane | Plates | 146-148°C | 9.8 |
| DMF/Xylene | Prisms | 152-154°C | 5.2 |
The DMF/xylene system produces the most thermodynamically stable polymorph (Form S), characterized by distinct PXRD peaks at 10.7° and 21.5° 2θ.
Industrial-Scale Production Considerations
Continuous Flow Reactor Parameters
| Stage | Reactor Type | Residence Time | Throughput |
|---|---|---|---|
| Alkylation | CSTR | 45 min | 12 L/hr |
| Reduction | Packed Bed | 22 min | 8 L/hr |
| Amidation | Microchannel | 9 min | 15 L/hr |
This configuration achieves 93% overall yield with 99.8% purity, demonstrating the scalability of the process.
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃)
δ 7.62 (d, J = 15.6 Hz, 1H), 7.43-7.38 (m, 5H), 7.28 (d, J = 8.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H), 6.41 (d, J = 15.6 Hz, 1H), 4.58 (sept, J = 6.0 Hz, 1H), 1.33 (d, J = 6.0 Hz, 6H)
FT-IR (KBr)
ν 3285 (N-H), 1654 (C=O), 1601 (C=C), 1248 (C-O-C) cm⁻¹
HPLC Purity 99.6% (C18 column, 75:25 MeOH/H₂O, 1 mL/min)
Chemical Reactions Analysis
Types of Reactions
(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding carboxylic acid or ketone.
Reduction: Reduction reactions may use reagents such as lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Para-Substitution : Maximizes antimicrobial activity by optimizing spatial interactions with bacterial targets .
- Lipophilicity : Correlates with membrane penetration but must be balanced to avoid cytotoxicity. The target compound’s log D is likely between 2–3, offering a favorable compromise.
- Electronic Effects : Electron-withdrawing groups enhance antibacterial potency but may impair selectivity. The isopropoxy group’s electron-donating nature could improve pharmacokinetic properties .
Biological Activity
(2E)-3-phenyl-N-[4-(propan-2-yloxy)phenyl]prop-2-enamide, also known by its CAS number 465518-40-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of an appropriate aldehyde or ketone with a secondary amine. Acid catalysts like hydrochloric acid are often used, along with dehydrating agents such as magnesium sulfate to drive the reaction forward. Industrially, continuous flow reactors may enhance efficiency and yield during production.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases .
The mechanism of action for this compound likely involves binding to specific molecular targets within cells, such as enzymes or receptors. This interaction may modulate various cellular pathways and biochemical events, leading to the observed biological effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related cinnamamide derivatives:
- Anticonvulsant Properties : KM-568 was tested in various animal models for epilepsy and demonstrated significant anticonvulsant activity with effective doses ranging from 13.21 mg/kg to 115 mg/kg depending on the model used . This highlights the potential for similar compounds to exhibit beneficial effects in seizure management.
- Cytotoxicity Evaluation : Safety assessments conducted on related compounds showed no cytotoxic effects at concentrations up to 100 µM in cell lines such as HepG2 and H9c2, indicating a favorable safety profile for further development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
